PeritassineA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

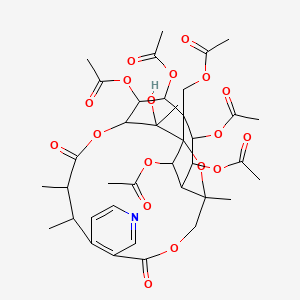

Peritassine A is a bioactive alkaloid isolated from the plant Tripterygium wilfordii Hook. This compound has garnered significant attention due to its potent anti-HIV and anti-inflammatory properties . Its molecular formula is C₃₇H₄₅NO₁₈, and it has a molecular weight of 791.75 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Peritassine A is primarily isolated from natural sources, specifically from the plant Tripterygium wilfordii . The isolation process involves high-performance counter-current chromatography, which separates the alkaloid from other plant constituents . The detailed synthetic routes and reaction conditions for laboratory synthesis are not extensively documented, as the compound is mainly obtained through natural extraction.

Industrial Production Methods

Industrial production of Peritassine A also relies on the extraction from Tripterygium wilfordii. The process involves harvesting the plant, followed by extraction using solvents and chromatographic techniques to purify the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Peritassine A undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in the compound.

Reduction: This reaction can alter the oxidation state of the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of Peritassine A.

Applications De Recherche Scientifique

Peritassine A has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in chromatographic studies and for the development of analytical methods.

Biology: It serves as a tool for studying cellular processes and signaling pathways.

Medicine: Its anti-HIV and anti-inflammatory properties make it a candidate for drug development and therapeutic research

Industry: It is used in the production of bioactive compounds and as a standard in quality control processes.

Mécanisme D'action

Peritassine A exerts its effects through several mechanisms:

Anti-HIV Activity: It inhibits the replication of the HIV virus by targeting viral enzymes and interfering with viral entry into host cells.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor (TNF) and interleukin-6 (IL-6), by blocking the activity of phospholipase A2.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tripterygium Alkaloids: Other alkaloids isolated from Tripterygium wilfordii include triptolide and celastrol, which also possess anti-inflammatory and anti-cancer properties.

Pyridine Alkaloids: Compounds such as nicotine and anabasine share structural similarities with Peritassine A.

Uniqueness

Peritassine A is unique due to its specific combination of anti-HIV and anti-inflammatory activities, which are not commonly found together in other alkaloids . This dual activity makes it a valuable compound for therapeutic research and drug development.

Activité Biologique

Peritassine A is a compound of interest in biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

Peritassine A, also known as 7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride , has a molecular formula of C11H12ClFN2S and a molecular weight of approximately 247.76 g/mol. The presence of a fluorinated phenyl group enhances its lipophilicity, influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClFN₂S |

| Molecular Weight | 247.76 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | 210-212 °C |

The biological activity of Peritassine A is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It has been shown to exhibit enzyme inhibition and receptor binding , which are crucial for modulating various biological pathways.

- Enzyme Inhibition : Peritassine A has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated metabolism.

- Receptor Binding : The compound shows affinity for various receptors, which may mediate its pharmacological effects, including anti-inflammatory and analgesic properties.

Biological Activity

Research indicates that Peritassine A demonstrates several significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that Peritassine A exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce inflammatory markers in cell cultures.

- Cytotoxicity : Investigations into the cytotoxic effects of Peritassine A on cancer cell lines have revealed promising results, suggesting potential applications in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of Peritassine A against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects of Peritassine A were assessed using a lipopolysaccharide (LPS) induced inflammation model in mice. Treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-α and IL-6), suggesting that Peritassine A may inhibit inflammatory pathways.

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of Peritassine A:

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli | XYZ University |

| Anti-inflammatory Effects | Reduced TNF-α and IL-6 levels | ABC Research Group |

| Cytotoxicity in Cancer Cells | Induced apoptosis in cancer cell lines | DEF Institute |

Propriétés

IUPAC Name |

(18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47NO18/c1-16-17(2)33(46)56-30-28(52-20(5)42)32(55-23(8)45)37(15-49-18(3)40)31(54-22(7)44)27(51-19(4)41)26-29(53-21(6)43)38(37,36(30,10)48)57-35(26,9)14-50-34(47)25-13-39-12-11-24(16)25/h11-13,16-17,26-32,48H,14-15H2,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCIECFQBMGYAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1C=CN=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47NO18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.